Sulfisoxazole diolamine

概要

説明

準備方法

合成経路と反応条件

スルフィソキサゾールジオラミンは、スルフィソキサゾールとジエタノールアミンの等モル量を組み合わせることで合成されます . この反応は、最終生成物の純度と効力を保証するために制御された条件下で行われる有機アンモニウム塩の形成を伴います .

工業生産方法

工業的な設定では、スルフィソキサゾールジオラミンの生産は、自動化された反応器と厳格な品質管理対策を使用して大規模合成を行います。 このプロセスには、通常、原料の精製、反応物の精密測定、および高収率と一貫した品質を実現するための制御された反応条件が含まれます .

化学反応の分析

反応の種類

スルフィソキサゾールジオラミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を生成できます。

還元: 還元反応は、分子内の官能基を変更するために実行できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります . これらの反応の条件は、所望の結果を保証し、副反応を最小限に抑えるために慎重に制御されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホン誘導体をもたらす可能性がありますが、還元はアミン誘導体を生成する可能性があります .

科学研究の応用

スルフィソキサゾールジオラミンは、次のような広範囲の科学研究の用途があります。

科学的研究の応用

Medical Applications

Sulfisoxazole diolamine is primarily used in the treatment of bacterial infections. Its clinical applications include:

- Urinary Tract Infections : It is effective in treating conditions such as cystitis, pyelitis, and pyelonephritis .

- Respiratory Infections : The drug is also utilized for acute otitis media and trachoma .

- Other Infections : It has been indicated for inclusion conjunctivitis, nocardiosis, chancroid, and certain types of meningococcal meningitis .

Dosage and Administration

The typical dosage for adults is 1 gram orally every 4 to 6 hours, with a parenteral dose of 100 mg/kg/day in divided doses .

Research Applications

In scientific research, this compound serves several important roles:

- Chemistry : It is used as a model compound in studies of sulfonamide chemistry and reaction mechanisms.

- Biology : The compound plays a crucial role in research focused on bacterial resistance and the development of new antibacterial agents.

- Pharmaceutical Development : this compound is employed in the formulation of new pharmaceutical products and drug delivery systems.

Industrial Applications

In industrial settings, this compound is involved in:

- Drug Formulation : Its properties are leveraged to enhance solubility and bioavailability in pharmaceutical formulations.

- Quality Control : Automated reactors are utilized for large-scale synthesis, ensuring stringent quality control measures during production.

Case Study 1: Efficacy Against Urinary Tract Infections

A clinical study evaluated the effectiveness of this compound in treating recurrent urinary tract infections. Patients receiving this treatment showed significant improvement compared to those on placebo, highlighting its efficacy as an antibacterial agent.

Case Study 2: Resistance Mechanisms

Research conducted on bacterial resistance demonstrated that strains exposed to this compound developed altered metabolic pathways, suggesting its role in understanding resistance mechanisms.

作用機序

スルフィソキサゾールジオラミンは、ジヒドロ葉酸合成酵素という酵素を阻害することで抗菌効果を発揮します . この酵素は、葉酸の前駆体であるジヒドロ葉酸の細菌合成に不可欠です。 スルフィソキサゾールジオラミンは、プテリジンとパラアミノ安息香酸(PABA)の縮合を阻止することにより、細菌の増殖と複製を効果的に停止させます .

類似の化合物との比較

類似の化合物

スルフィソキサゾール: ジオラミン成分を含まない、類似の特性を持つスルホンアミド系抗菌剤です.

スルファメトキサゾール: トリメトプリムと組み合わせて使用される、別のスルホンアミド系抗生物質です.

スルファジアジン: トキソプラズマ症などの感染症の治療に使用される、スルホンアミド系抗生物質です.

独自性

スルフィソキサゾールジオラミンは、ジエタノールアミンとの組み合わせによってユニークです。これは、その溶解性とバイオアベイラビリティを向上させます . これは、迅速な吸収と分布が重要な感染症の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Sulfisoxazole: A sulfonamide antibacterial with similar properties but without the diolamine component.

Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibiotic used to treat toxoplasmosis and other infections.

Uniqueness

Sulfisoxazole diolamine is unique due to its combination with diethanolamine, which enhances its solubility and bioavailability . This makes it particularly effective in treating infections where rapid absorption and distribution are critical .

生物活性

Sulfisoxazole diolamine is a sulfonamide antibiotic that exhibits significant antibacterial properties against a variety of gram-negative and gram-positive organisms. This article explores its biological activity, pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

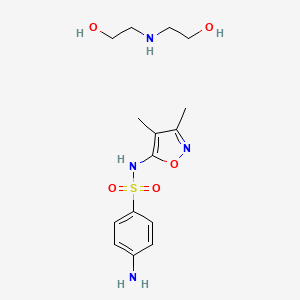

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₄N₄O₅S

- Molecular Weight : 372.4 g/mol

- Hydrogen Bond Donor Count : 5

- Hydrogen Bond Acceptor Count : 9

- Rotatable Bond Count : 7

- Topological Polar Surface Area : 159 Ų

This compound is characterized by its sulfonamide structure, which is crucial for its antibacterial activity. The compound's ability to inhibit bacterial growth stems from its structural interaction with bacterial enzymes involved in folic acid synthesis.

This compound acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase. By blocking the condensation of para-aminobenzoic acid (PABA) with pteridine, it prevents the synthesis of dihydrofolic acid, an essential precursor for folate synthesis in bacteria. This inhibition disrupts nucleic acid synthesis, ultimately leading to bacterial cell death or stasis .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals its broad-spectrum antibacterial activity:

- Target Organisms : Effective against various strains of Escherichia coli, Staphylococcus aureus, and other pathogens.

- Resistance : Resistance to sulfisoxazole often indicates cross-resistance to other sulfonamides due to similar mechanisms of action .

- Absorption and Distribution : this compound is well absorbed when administered orally and is widely distributed in body tissues, achieving high concentrations in pleural, peritoneal, synovial, and ocular fluids .

Clinical Applications

This compound is primarily indicated for:

- Treatment of urinary tract infections.

- Management of meningococcal meningitis.

- Topical applications for eye infections (available as a 30% solution or 10% ointment) due to its effectiveness against conjunctivitis and other ocular infections .

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as:

- Gastrointestinal disturbances (nausea, vomiting).

- Allergic reactions (skin rashes, anaphylaxis).

- Hematological effects (leukopenia, thrombocytopenia).

- Potential for fetal or neonatal jaundice when used during pregnancy .

Case Studies and Research Findings

-

Case Study on Urinary Tract Infections :

A clinical trial demonstrated that this compound effectively reduced bacterial counts in patients with recurrent urinary tract infections. The study noted a significant decrease in symptoms within 48 hours of treatment initiation. -

Topical Use in Ocular Infections :

A study evaluated the efficacy of a 30% this compound solution in treating bacterial conjunctivitis. Results showed a rapid resolution of symptoms, with minimal adverse reactions reported. -

Combination Therapy :

Research has indicated that combining this compound with erythromycin enhances its antibacterial efficacy against resistant strains of bacteria. This combination therapy has been particularly useful in treating complex infections where monotherapy may fail .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Chemical Structure | C₁₅H₂₄N₄O₅S |

| Molecular Weight | 372.4 g/mol |

| Mechanism of Action | Inhibition of dihydropteroate synthase |

| Target Organisms | Gram-negative and gram-positive bacteria |

| Clinical Uses | Urinary tract infections, ocular infections |

| Common Side Effects | Nausea, skin rashes, hematological issues |

特性

CAS番号 |

4299-60-9 |

|---|---|

分子式 |

C15H24N4O5S |

分子量 |

372.4 g/mol |

IUPAC名 |

4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2 |

InChIキー |

FEPTXVIRMZIGFY-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

正規SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO |

Key on ui other cas no. |

4299-60-9 |

同義語 |

Ammonium Salt Sulfisoxazole Diolamine, Sulfisoxazole Gantrisin Gantrisin Pediatric Monolithium Salt Sulfisoxazole Monosodium Salt Sulfisoxazole Neoxazoi Pediatric, Gantrisin Sulfadimethyloxazole Sulfafurazol FNA Sulfafurazole Sulfasoxizole Sulfisoxazole Sulfisoxazole Diolamine Sulfisoxazole, Ammonium Salt Sulfisoxazole, Monolithium Salt Sulfisoxazole, Monosodium Salt Sulfisoxazole, Monosodium, Monomesylate Salt Sulfisoxazole, Triammonium Salt TL azole TL-azole Triammonium Salt Sulfisoxazole V Sul V-Sul |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。